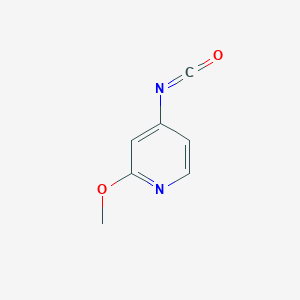
4-Isocyanato-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, characterized by the presence of an isocyanate group (-N=C=O) at the 4-position and a methoxy group (-OCH3) at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-methoxypyridine typically involves the reaction of 4-amino-2-methoxypyridine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows: [ \text{4-Amino-2-methoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety protocols and specialized equipment to handle the reaction and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution at the methoxy group.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.
Substituted Pyridines: Resulting from nucleophilic substitution reactions at the methoxy group.
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-2-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and coatings, where its reactivity with nucleophiles is exploited to create cross-linked networks.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Isocyanato-2-methoxypyridine primarily involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
2-Methoxypyridine: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
4-Iodo-2-methoxypyridine: Contains an iodine atom instead of an isocyanate group, leading to different reactivity and applications.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
Uniqueness: 4-Isocyanato-2-methoxypyridine is unique due to the presence of both an isocyanate and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
4-isocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-4-6(9-5-10)2-3-8-7/h2-4H,1H3 |
InChI-Schlüssel |
GIUNSSGCYDDOKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



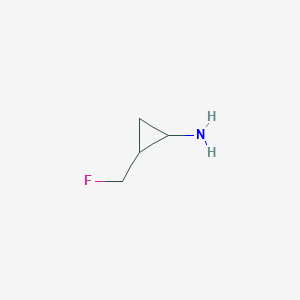


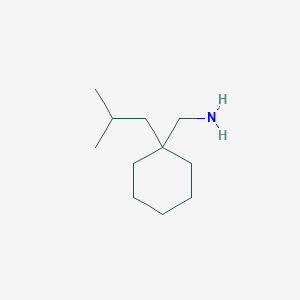


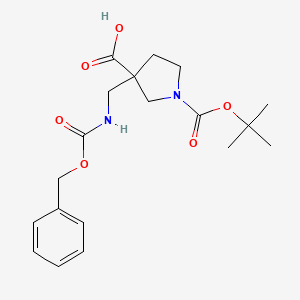

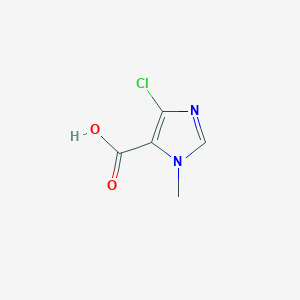
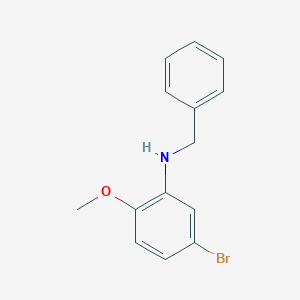
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
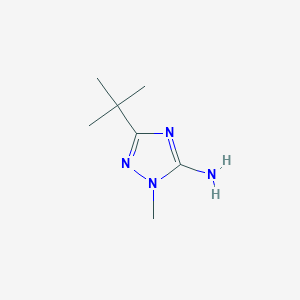
![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
